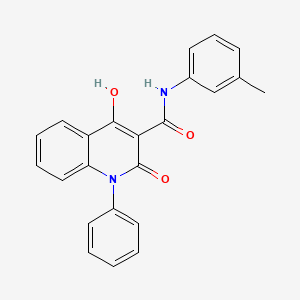
4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H18N2O3 and its molecular weight is 370.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a quinoline core that is essential for its biological activity. The presence of the hydroxyl group and the carboxamide moiety contributes to its solubility and interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, derivatives of 4-hydroxyquinolines have shown promising results against various cancer cell lines. One study reported that compounds similar to this structure exhibited significant anti-proliferative effects on MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, with IC50 values as low as 1.2 µM .
Mechanism of Action:
The anticancer activity is often attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Research has indicated that compounds based on the 4-hydroxyquinoline scaffold possess antibacterial properties. In vitro studies demonstrated moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µM .
Inhibitory Mechanisms:
The antibacterial effects are believed to stem from interference with bacterial DNA synthesis and cell wall integrity, although specific pathways for this compound require further elucidation.
Anti-HIV Activity
Another area of interest is the anti-HIV activity of quinoline derivatives. A study focused on synthesizing N'-arylidene derivatives from the 4-hydroxyquinoline core reported that some compounds exhibited inhibition of HIV integrase, with IC50 values around 40 µM for integrase strand transfer activities . However, no significant anti-HIV activity was observed below this concentration threshold.
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Study 1 | Compound 8g | MCF-7 | 1.2 ± 0.2 | Anti-proliferative |
| Study 2 | Compound 5 | Panc-1 | 1.4 ± 0.2 | Anti-proliferative |
| Study 3 | Compound X | Various Bacteria | <100 | Antibacterial |
属性
IUPAC Name |
4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-8-7-9-16(14-15)24-22(27)20-21(26)18-12-5-6-13-19(18)25(23(20)28)17-10-3-2-4-11-17/h2-14,26H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVSFUJLMYVAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














